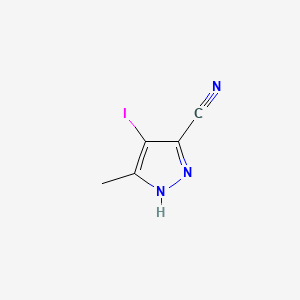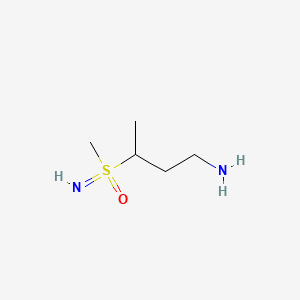
(4R)-4-amino-2,2-dimethylpentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-4-amino-2,2-dimethylpentan-1-ol, also known as 4-Amino-2,2-dimethylpentanol, is a chiral secondary amine with a variety of applications in the fields of biochemistry, pharmacology and medicinal chemistry. It is an important building block for the synthesis of a range of pharmaceuticals and biochemicals. In addition, 4-Amino-2,2-dimethylpentanol is used as a reagent in organic synthesis and as a catalyst in the synthesis of polymers.
Wissenschaftliche Forschungsanwendungen
(4R)-4-amino-2,2-dimethylpentan-1-oldimethylpentanol has a wide range of applications in scientific research. It is used as a reagent for the synthesis of a range of pharmaceuticals and biochemicals, including hormones, neurotransmitters and antibiotics. It is also used as a catalyst in the synthesis of polymers, as well as in the preparation of chiral compounds. In addition, (4R)-4-amino-2,2-dimethylpentan-1-oldimethylpentanol is used in the synthesis of optically active compounds, such as enantiomerically pure drugs.
Wirkmechanismus
The mechanism of action of (4R)-4-amino-2,2-dimethylpentan-1-oldimethylpentanol is not well understood. However, it is believed to act as a chiral reagent, which can be used to catalyze the synthesis of optically active compounds. In addition, (4R)-4-amino-2,2-dimethylpentan-1-oldimethylpentanol has been shown to catalyze the formation of amides, esters and other derivatives.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4R)-4-amino-2,2-dimethylpentan-1-oldimethylpentanol are not well understood. However, it is believed to act as a chiral reagent, which can be used to catalyze the synthesis of optically active compounds. In addition, (4R)-4-amino-2,2-dimethylpentan-1-oldimethylpentanol has been shown to catalyze the formation of amides, esters and other derivatives.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using (4R)-4-amino-2,2-dimethylpentan-1-oldimethylpentanol in laboratory experiments are its low cost, high purity, and the availability of a wide range of derivatives. The main limitation of this compound is that it is not very stable and can easily decompose in the presence of light or heat.
Zukünftige Richtungen
In the future, (4R)-4-amino-2,2-dimethylpentan-1-oldimethylpentanol may be used in the development of new pharmaceuticals and biochemicals. In addition, further research into its mechanism of action and biochemical and physiological effects may lead to new applications in the field of medicine. Additionally, further research may lead to the development of new methods for the synthesis of optically active compounds. Finally, (4R)-4-amino-2,2-dimethylpentan-1-oldimethylpentanol may be used in the development of new catalysts for the synthesis of polymers.
Synthesemethoden
The synthesis of (4R)-4-amino-2,2-dimethylpentan-1-oldimethylpentanol can be achieved via several different methods. The most commonly used method is the reductive amination of 2,2-dimethylpentanal with ammonia, using a reducing agent such as sodium borohydride. This method yields a mixture of the two enantiomers of (4R)-4-amino-2,2-dimethylpentan-1-oldimethylpentanol, which can be separated by chromatographic methods.
Eigenschaften
IUPAC Name |
(4R)-4-amino-2,2-dimethylpentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-6(8)4-7(2,3)5-9/h6,9H,4-5,8H2,1-3H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQXNVIHMWCHEB-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(C)(C)CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-4-amino-2,2-dimethylpentan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}-N-[14-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)-12-[2-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)ethyl]-3,6,9-trioxa-12-azatetradecan-1-yl]acetamide](/img/structure/B6605334.png)


![2-{3-[5-chloro-2-(oxolan-3-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine](/img/structure/B6605346.png)

![4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid](/img/structure/B6605372.png)
![3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6605383.png)


![2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B6605411.png)
